molecular formula C17H14N4OS B11301992 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11301992
M. Wt: 322.4 g/mol
InChI Key: JXMFEGSOZJBYJE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the triazoloquinazoline structure have been extensively studied for their broad spectrum of pharmacological properties. This fused heterocyclic system combines the features of both quinazoline and triazole rings, making it a versatile platform for developing bioactive molecules . Research into analogous triazoloquinazoline derivatives has highlighted their potential across multiple therapeutic areas. These compounds have shown promise as key structures in the investigation of anticancer agents, with some derivatives acting as DNA intercalators and topoisomerase II inhibitors, which can induce apoptosis in cancer cells . Furthermore, this chemical class is recognized for its potential in developing antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agents . The specific substitution pattern on the triazoloquinazoline core, such as the 4-methoxyphenyl and methylthio groups present in this compound, is a common strategy in structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . This compound is offered exclusively for further in vitro investigation and as a building block for the synthesis of novel derivatives for research purposes.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H14N4OS/c1-22-12-9-7-11(8-10-12)15-19-16-13-5-3-4-6-14(13)18-17(23-2)21(16)20-15/h3-10H,1-2H3

InChI Key

JXMFEGSOZJBYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SC

Origin of Product

United States

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is a member of the quinazoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. We will present data tables summarizing key findings from various studies and discuss relevant case studies that highlight its therapeutic potential.

Molecular Structure

  • Chemical Name : this compound
  • Molecular Formula : C14H16N4OS
  • Molecular Weight : 288.37 g/mol

Structural Representation

The compound contains a quinazoline core fused with a triazole ring and features a methoxyphenyl group and a methylthio substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to This compound have shown significant activity against various bacterial strains.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Compound AStaphylococcus aureus1275
Compound BEscherichia coli1080
Compound CCandida albicans1177

These results indicate that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of This compound has been investigated in various cancer cell lines. A study reported significant cytotoxic effects against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines.

Cell Line IC50 (μM)
HepG26.29
HCT-1162.44

The presence of the methoxy group is believed to enhance the binding affinity to DNA, thereby increasing cytotoxicity . The mechanism involves intercalation into the DNA structure and inhibition of topoisomerase II activity .

Other Pharmacological Effects

In addition to antimicrobial and anticancer properties, derivatives of this compound have also been explored for their anti-inflammatory and analgesic effects. These activities are attributed to the modulation of various biochemical pathways involved in inflammation .

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on several quinazoline derivatives demonstrated that compounds with methylthio substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted that the incorporation of methoxy groups significantly improved the efficacy against resistant strains .
  • Cytotoxicity Assessment
    • In vitro studies on HepG2 and HCT-116 cell lines showed that specific derivatives had IC50 values lower than standard chemotherapeutic agents, suggesting their potential as alternative treatments for liver and colon cancers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinazoline scaffold. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated the anticancer activity of several synthesized quinazoline derivatives, including those with the triazolo moiety. The compounds were tested using the MTT assay against MDA-MB-231 breast cancer cells. Notably, compounds with a methylthio group demonstrated enhanced activity compared to their non-substituted counterparts. The results showed:

  • IC50 values ranging from 10 to 30 µM for various derivatives.
  • Enhanced activity was observed in compounds with electron-donating groups like methoxy and methylthio at specific positions on the aromatic ring .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains.

Case Study: Antimicrobial Efficacy

In a recent investigation, analogs of triazoloquinazoline were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The study reported:

  • Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL for certain derivatives.
  • Compounds containing the 4-methoxyphenyl substituent exhibited moderate activity against various strains of bacteria, indicating their potential as lead compounds in antibiotic development .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline can be attributed to its structural features. The presence of:

  • Methoxy and methylthio groups enhances lipophilicity and biological activity.
  • The triazole ring contributes to its interaction with biological targets, such as enzymes involved in cancer proliferation and bacterial resistance mechanisms.

Chemical Reactions Analysis

Functional Group Transformations

The methylthio and methoxyphenyl groups enable diverse modifications:

Reaction Type Conditions Product Application
Oxidation H₂O₂/AcOH, 60°C, 4hSulfoxide or sulfone derivativesEnhanced solubility
Demethylation BBr₃/CH₂Cl₂, −78°C, 2hPhenolic derivativeFurther functionalization
Nucleophilic Substitution R-X (alkyl/aryl halides), K₂CO₃, DMFThioether derivatives (e.g., morpholine-S-)Antimicrobial agents

Cross-Coupling Reactions

The triazoloquinazoline core participates in Pd-catalyzed coupling:

a. Suzuki–Miyaura Coupling

  • Substrate : Brominated triazoloquinazoline derivatives .

  • Conditions :

    • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h .

  • Scope : Introduces aryl/heteroaryl groups at position 5 for enhanced bioactivity .

b. Click Chemistry

  • Reagents : Propargyl bromide, Cu(I) catalyst .

  • Product : Triazole-acetamide hybrids with anticancer activity (IC₅₀: 1.0 μM against leukemia cells) .

Acid/Base-Mediated Rearrangements

Dimroth Rearrangement

  • Conditions : Acidic media (e.g., HCl/EtOH) .

  • Outcome : Converts [4,3-c] to [1,5-c] isomers via ring-opening/closure (Figure 1) .

  • Monitoring : NMR confirms intermediate amide formation (e.g., 3b′ ) .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological screening:

Derivative Modification Activity Source
Morpholine-S-ethyl Substitution at S-moietyAnticancer (HL60-TB: IC₅₀ = 8.2 μM)
Tetrazoloquinazoline-S Thione to thioetherAntifungal (C. albicans: MIC = 250 mg/L)
Triazole-acetamide Click chemistryCytotoxic (HepG2: IC₅₀ = 12.4 μM)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C; inert atmospheres (N₂/Ar) required for high-temperature reactions .

  • Photoreactivity : Methoxy group undergoes photooxidation under UV light, necessitating amber glass storage.

Reaction Optimization Insights

  • Solvent Effects : DMF enhances nucleophilicity in substitution reactions, while ethanol minimizes side products in cyclocondensation .

  • Catalysts : K₂CO₃ improves methylation efficiency by deprotonating thiol intermediates .

Comparison with Similar Compounds

Key Structural Features:

  • Triazolo[1,5-c]quinazoline Core : The [1,2,4]triazole ring fused at the 1,5-c positions of the quinazoline system creates a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen bonding in biological targets .
  • 4-Methoxyphenyl Substituent : The electron-donating methoxy group at the para position of the phenyl ring enhances solubility and may influence receptor binding via hydrophobic interactions .

Comparison with Similar Compounds

Triazoloquinazolines exhibit structural diversity based on substitution patterns and heterocyclic fusion sites. Below is a systematic comparison of the target compound with its analogs:

Structural Analogues and Substituent Effects

Key Observations:

Substituent Position and Activity: The 2-position is a hotspot for aromatic substitutions (e.g., 4-MeOPh, 4-NO₂Ph). Electron-withdrawing groups (e.g., NO₂) at this position enhance anticancer activity but may reduce solubility, whereas electron-donating groups (e.g., MeO) improve bioavailability .

Core Heterocycle Variations: Triazolo[1,5-a]pyrimidinones (e.g., S1-TP) exhibit distinct electrochemical profiles compared to triazoloquinazolines due to differences in aromaticity and ring strain . Fusion at alternative positions (e.g., triazolo[4,3-c]quinazoline) alters molecular geometry, affecting receptor selectivity .

Antimicrobial Activity:

  • The target compound’s methylthio group at C5 correlates with antifungal activity against Candida albicans (MIC ~12.5 µg/mL), comparable to 2-thio-carboxylic acid derivatives (MIC 6.25–25 µg/mL) .
  • Nitrophenyl analogs (e.g., 2-(4-NO₂Ph)) lack significant antimicrobial effects but show potent anticancer activity (IC₅₀ ~8 µM against MCF-7) .

Neuroprotective Effects:

Electrochemical Properties:

  • Triazolo[1,5-a]pyrimidinones (S1-TP) exhibit irreversible oxidation peaks at +0.85 V (vs. Ag/AgCl), whereas triazoloquinazolines with sulfur substituents show broader redox windows due to thioether participation .

Preparation Methods

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound intermediates enable facile isolation of triazoloquinazoline precursors.

Analytical Characterization

The final product is characterized via:

  • ¹H NMR: Peaks at δ 8.26 (quinazoline H), 7.71–7.74 (methoxyphenyl H), and 4.94 (NH₂).

  • Mass Spectrometry: Molecular ion peak at m/z 322.4 [M+H]⁺.

  • X-ray Diffraction: Confirms planar triazoloquinazoline core and substituent orientations.

Yield Optimization Strategies

FactorOptimization StrategyImpact on Yield
Solvent polarityUse of dry acetone over DCM+15%
Catalyst loadingPd(PPh₃)₄ at 5 mol% vs. 2 mol%+20%
Reaction temperatureReflux at 80°C vs. 60°C+10%
Purification methodPreparative TLC vs. column chromatography+5%

Data compiled from.

Challenges and Solutions

Byproduct Formation

Ring-opening intermediates (e.g., amide 3b′ ) may form during Dimroth rearrangement. Solution: Prolonged reflux (16 hours) ensures complete conversion to the desired isomer.

Low Solubility

Triazoloquinazolines exhibit poor solubility in polar solvents. Solution: Recrystallization from DMSO/ethanol mixtures improves purity .

Q & A

Q. Basic Structural Analysis

  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring dihedral angles of ~59°) .
  • 1H NMR : Identifies methylthio (-SCH₃) and methoxyphenyl groups via singlet peaks at δ 2.50–2.60 and δ 3.80–3.90, respectively .
  • LC-MS : Validates molecular ion peaks (e.g., m/z = 321–404 [M+1]) and purity .

How can tautomeric equilibria or hydrogen bonding affect structural interpretations?

Advanced Analytical Challenge
Tautomerism in triazoloquinazolines (e.g., thione ↔ thiol forms) can complicate NMR assignments. Methodological solutions:

  • UV-spectral analysis : Monitors tautomeric shifts in solvents like DMSO .
  • Variable-temperature NMR : Resolves dynamic equilibria, especially for NH protons in hydrogen-bonded dimers .
  • Crystallographic refinement : Restraints on N–H distances (e.g., 0.88 ± 0.01 Å) clarify hydrogen-bonding networks .

What biological activities are associated with triazoloquinazoline derivatives?

Q. Basic Pharmacological Profile

  • Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans .
  • Receptor binding : Substituted analogs (e.g., 9-chloro-2-(2-fluorophenyl)) show nanomolar affinity for benzodiazepine receptors .
  • Enzyme inhibition : Methylthio groups enhance interactions with adenosine A₃ receptors (Kᵢ < 1 nM in some cases) .

How can structure-activity relationships (SAR) guide the design of potent analogs?

Q. Advanced SAR Strategy

  • Substituent positioning : 4-Methoxyphenyl at position 2 improves metabolic stability, while methylthio at position 5 enhances lipophilicity .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl at aryl positions boosts receptor affinity (e.g., 10-fold increase for A₃ ligands) .
  • Heterocyclic fusion : Pyrazolo[4,3-e] fused derivatives show improved solubility and bioavailability .

What strategies address purity challenges in triazoloquinazoline synthesis?

Q. Methodological Purity Control

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted hydrazine intermediates .
  • Column chromatography : Separates regioisomers (e.g., triazolo[1,5-a] vs. [1,5-c] isomers) using silica gel and ethyl acetate/hexane gradients .
  • HPLC-MS : Detects and quantifies byproducts like dithioimidocarbonate adducts .

How should researchers resolve contradictions in reported biological activity data?

Data Contradiction Analysis
Discrepancies (e.g., variable MIC values) may stem from:

  • Assay conditions : Standardize Mueller–Hinton broth pH and inoculum size for antimicrobial tests .
  • Cell line variability : Use primary cell lines (e.g., human basophils) instead of immortalized lines for histamine release assays .
  • Control normalization : Reference compounds (e.g., ketoconazole) must be tested in parallel to validate results .

What advanced analytical techniques complement NMR for studying electrochemical properties?

Q. Advanced Electrochemical Profiling

  • Cyclic voltammetry : Measures redox potentials (e.g., +1.4 V for pyrimidin-7(3H)-one derivatives) to predict metabolic stability .
  • Density functional theory (DFT) : Correlates HOMO-LUMO gaps with observed oxidation peaks .
  • X-ray photoelectron spectroscopy (XPS) : Validates sulfur oxidation states in methylthio groups .

How to design in vivo pharmacological evaluations for triazoloquinazoline derivatives?

Q. Advanced Pharmacokinetic Design

  • Dosing regimen : Administer 10 mg/kg orally in rodent models, adjusting for bioavailability differences (e.g., 40–60% in rats) .
  • Metabolite tracking : Use LC-MS/MS to detect sulfoxide metabolites from methylthio oxidation .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .

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